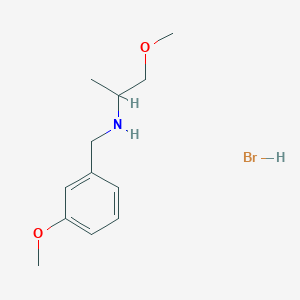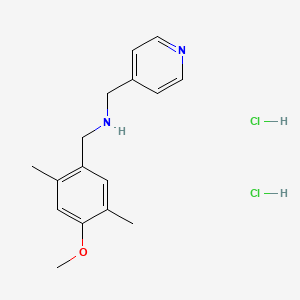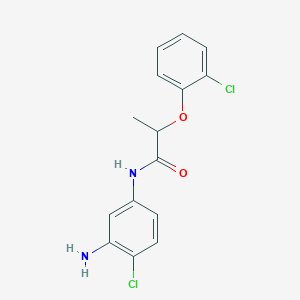
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide (NACP) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in biomedical research. NACP has a wide range of biochemical and physiological effects, making it a valuable tool for studying biological processes.
Mécanisme D'action
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to modulate a variety of cellular processes, including cell growth and differentiation, oxidative stress, and apoptosis. The exact mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is not fully understood, but it is thought to interact with various cellular proteins and enzymes, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and differentiation, the induction of oxidative stress, and the promotion of apoptosis. In addition, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to modulate the activity of various enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is a relatively easy to synthesize and purify compound, making it an attractive reagent for use in laboratory experiments. In addition, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has a wide range of biochemical and physiological effects, making it a valuable tool for studying biological processes. However, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is a relatively new compound and its exact mechanism of action is not fully understood, making it difficult to predict its effects in some situations.
Orientations Futures
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has a wide range of potential applications, including as a reagent in organic synthesis and as a research tool in biomedical research. Future research could focus on further elucidating the mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide, as well as exploring its potential applications in other areas. In addition, further research could focus on the development of new synthesis methods for N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide, as well as the optimization of existing methods. Finally, further research could focus on the development of new analytical techniques for the quantification and characterization of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide in biological samples.
Applications De Recherche Scientifique
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in biomedical research. For example, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been used to study the effects of calcium-dependent signaling pathways on cell growth and differentiation, as well as to study the role of certain enzymes in metabolic pathways. N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has also been used to study the effects of oxidative stress on cell death and apoptosis.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-14-5-3-2-4-12(14)17)15(20)19-10-6-7-11(16)13(18)8-10/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHDHMPKKWJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)
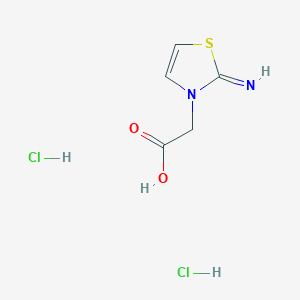
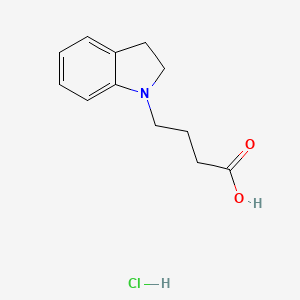
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)
![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)
